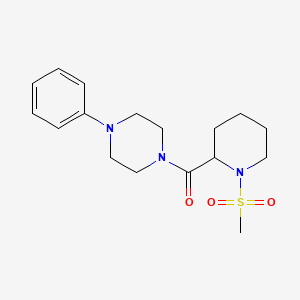

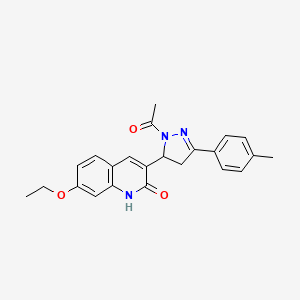

![molecular formula C10H11F3N2O B2946637 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2199303-61-0](/img/structure/B2946637.png)

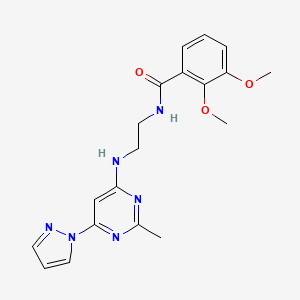

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mécanisme D'action

Target of Action

Compounds with a trifluoromethylpyridine (tfmp) group, such as this one, are important ingredients for the development of agrochemical and pharmaceutical compounds .

Mode of Action

It is known that tfmp derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Biochemical Pathways

Tfmp derivatives are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Pharmacokinetics

The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to influence their physical-chemical properties , which could potentially impact their pharmacokinetics.

Result of Action

Tfmp derivatives are known to be important ingredients for the development of agrochemical and pharmaceutical compounds , suggesting they may have significant biological effects.

Action Environment

The synthesis of tfmp derivatives is known to involve methods such as an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block . These methods could potentially be influenced by environmental factors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is its high selectivity for PP2A, which allows for the investigation of specific PP2A-regulated pathways in cells. However, the use of this compound in in vivo studies is limited by its poor solubility and bioavailability. In addition, the effects of this compound on other cellular processes and signaling pathways need to be carefully evaluated to avoid off-target effects.

Orientations Futures

There are several future directions for the use of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol in scientific research. One potential application is in the development of novel cancer therapies that target PP2A-regulated pathways. This compound can also be used to investigate the role of PP2A in other diseases, such as neurodegenerative diseases and viral infections. In addition, the development of more potent and selective PP2A inhibitors based on the this compound scaffold is an area of active research.

In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its high selectivity for PP2A and potent anti-proliferative and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand the mechanism of action and potential limitations of this compound in scientific research.

Méthodes De Synthèse

The synthesis of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol involves the reaction of 3-(Trifluoromethyl)pyridine-2-amine with cyclobutanone in the presence of sodium hydride and acetic acid. The reaction yields this compound as a white solid with a high yield of up to 80%. The purity of this compound can be improved through recrystallization from ethanol.

Applications De Recherche Scientifique

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to be a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA damage response. This compound has been used in several studies to investigate the role of PP2A in cancer, neurodegenerative diseases, and viral infections.

Propriétés

IUPAC Name |

2-[[3-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)6-2-1-5-14-9(6)15-7-3-4-8(7)16/h1-2,5,7-8,16H,3-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSCCCWWPOFMTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=C(C=CC=N2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

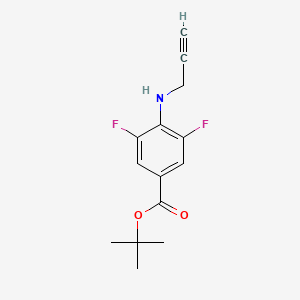

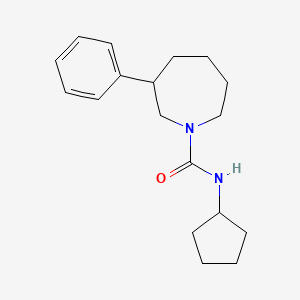

![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)

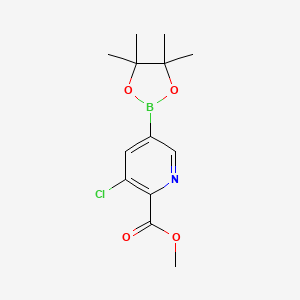

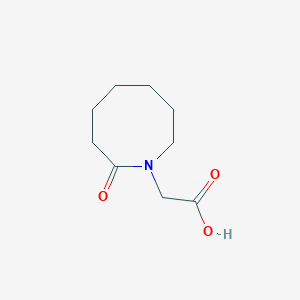

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)

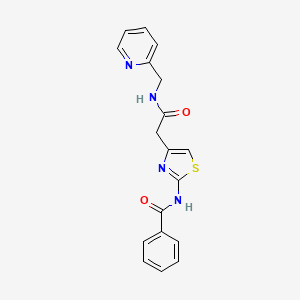

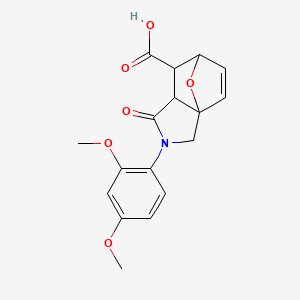

![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)

![dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2946571.png)

![1-[1-(3,4-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B2946574.png)